1,1,1,2,2,3,3,4,4,5,5,6,6,8-Tetradecafluorooctane

Description

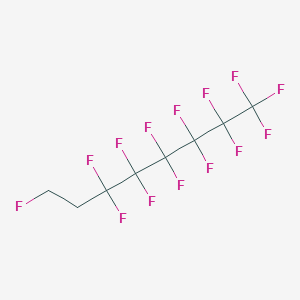

1,1,1,2,2,3,3,4,4,5,5,6,6,8-Tetradecafluorooctane is a perfluorinated compound, meaning all hydrogen atoms in the octane molecule are replaced by fluorine atoms. This compound is known for its high thermal stability, chemical inertness, and hydrophobic properties, making it valuable in various industrial applications.

Properties

CAS No. |

361532-17-4 |

|---|---|

Molecular Formula |

C8H4F14 |

Molecular Weight |

366.09 g/mol |

IUPAC Name |

1,1,1,2,2,3,3,4,4,5,5,6,6,8-tetradecafluorooctane |

InChI |

InChI=1S/C8H4F14/c9-2-1-3(10,11)4(12,13)5(14,15)6(16,17)7(18,19)8(20,21)22/h1-2H2 |

InChI Key |

XMARUQLFZIUIRE-UHFFFAOYSA-N |

Canonical SMILES |

C(CF)C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1,1,1,2,2,3,3,4,4,5,5,6,6,8-Tetradecafluorooctane typically involves the fluorination of octane using elemental fluorine or other fluorinating agents under controlled conditions. The reaction is highly exothermic and requires careful temperature control to prevent decomposition of the product.

Industrial Production Methods: Industrial production of this compound often employs electrochemical fluorination (ECF) or direct fluorination techniques. ECF involves the use of an electrolytic cell where octane is fluorinated in the presence of hydrogen fluoride, while direct fluorination uses elemental fluorine gas.

Chemical Reactions Analysis

Types of Reactions: 1,1,1,2,2,3,3,4,4,5,5,6,6,8-Tetradecafluorooctane is highly resistant to most chemical reactions due to the strong carbon-fluorine bonds. it can undergo:

Substitution Reactions: Under extreme conditions, such as high temperatures or the presence of strong nucleophiles, substitution reactions can occur.

Reduction Reactions: Although rare, reduction of the compound can be achieved using strong reducing agents like lithium aluminum hydride.

Common Reagents and Conditions:

Substitution: Strong nucleophiles like sodium amide (NaNH2) at elevated temperatures.

Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

Major Products:

Substitution: Formation of partially fluorinated octanes.

Reduction: Formation of partially hydrogenated fluorooctanes.

Scientific Research Applications

1,1,1,2,2,3,3,4,4,5,5,6,6,8-Tetradecafluorooctane has several applications in scientific research:

Chemistry: Used as a solvent for highly reactive species due to its inertness.

Biology: Employed in studies involving perfluorinated compounds and their effects on biological systems.

Medicine: Investigated for use in drug delivery systems due to its ability to dissolve gases like oxygen.

Industry: Utilized in the production of fluoropolymers and as a heat transfer fluid in high-temperature applications.

Mechanism of Action

The mechanism by which 1,1,1,2,2,3,3,4,4,5,5,6,6,8-Tetradecafluorooctane exerts its effects is primarily through its physical properties rather than chemical reactivity. Its high thermal stability and chemical inertness make it an excellent medium for heat transfer and a stable solvent for reactive species. The compound’s hydrophobic nature also allows it to interact with and stabilize hydrophobic molecules in various applications.

Comparison with Similar Compounds

- Perfluorohexane

- Perfluorooctane

- Perfluorodecalin

Comparison: 1,1,1,2,2,3,3,4,4,5,5,6,6,8-Tetradecafluorooctane is unique due to its specific chain length and complete fluorination, which confer distinct properties such as higher boiling point and greater thermal stability compared to shorter-chain perfluorinated compounds like perfluorohexane. Compared to perfluorodecalin, it has a linear structure, which affects its solubility and interaction with other molecules.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.